2-Ethylthiazole-4-carboxylic acid
CAS No.: 769124-05-2
Cat. No.: VC2296182
Molecular Formula: C6H7NO2S
Molecular Weight: 157.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 769124-05-2 |
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Molecular Formula | C6H7NO2S |
Molecular Weight | 157.19 g/mol |
IUPAC Name | 2-ethyl-1,3-thiazole-4-carboxylic acid |
Standard InChI | InChI=1S/C6H7NO2S/c1-2-5-7-4(3-10-5)6(8)9/h3H,2H2,1H3,(H,8,9) |
Standard InChI Key | NMBMFJUWTJAVBG-UHFFFAOYSA-N |
SMILES | CCC1=NC(=CS1)C(=O)O |
Canonical SMILES | CCC1=NC(=CS1)C(=O)O |
Introduction
Chemical Properties and Structure
Basic Information and Identification
2-Ethylthiazole-4-carboxylic acid is characterized by its thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The compound features an ethyl group at the second position of the thiazole ring and a carboxylic acid functional group at the fourth position. This arrangement contributes to its unique chemical reactivity and physical properties .
Table 1: Basic Information of 2-Ethylthiazole-4-carboxylic acid
Parameter | Value |
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CAS Number | 769124-05-2 |
Molecular Formula | C₆H₇NO₂S |
Molecular Weight | 157.19 g/mol |
IUPAC Name | 2-ethyl-1,3-thiazole-4-carboxylic acid |
Common Synonyms | 2-Ethyl-1,3-Thiazole-4-Carboxylic Acid; 4-Thiazolecarboxylic Acid, 2-Ethyl- |
InChI | InChI=1/C6H7NO2S/c1-2-5-7-4(3-10-5)6(8)9/h3H,2H2,1H3,(H,8,9) |
Physical Properties
2-Ethylthiazole-4-carboxylic acid typically appears as a colorless to pale yellow solid at room temperature. Due to the presence of the carboxylic acid group, it exhibits acidic properties and is soluble in polar solvents. The compound can engage in hydrogen bonding, which influences its solubility characteristics and interactions with biological systems .
Table 2: Physical Properties of 2-Ethylthiazole-4-carboxylic acid
Property | Description |
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Physical State | Colorless to pale yellow solid |
Solubility | Soluble in polar solvents |
Hydrogen Bonding | Can engage in hydrogen bonding via carboxylic acid group |
Acidity | Acidic due to carboxylic acid group |
Structural Characteristics
The thiazole ring in 2-ethylthiazole-4-carboxylic acid is planar and aromatic, containing one sulfur atom and one nitrogen atom. The ethyl group at position 2 provides hydrophobicity, while the carboxylic acid at position 4 contributes to the compound's acidity and hydrogen bonding capabilities. This combination of functional groups creates a versatile scaffold that can be modified for various purposes in chemical synthesis and drug development .
Biological Activities and Applications
Antimicrobial and Antifungal Properties
One of the most notable aspects of 2-ethylthiazole-4-carboxylic acid is its potential antimicrobial and antifungal properties. The presence of the thiazole moiety is frequently associated with these biological activities, making it a compound of interest for medicinal applications. These properties may be attributed to the heterocyclic structure's ability to interact with biological targets involved in microbial growth and survival .
Pharmaceutical Applications
The versatile structure of 2-ethylthiazole-4-carboxylic acid makes it a valuable intermediate in pharmaceutical development. The compound can serve as a building block for more complex molecules with therapeutic potential. Its structural features allow for various chemical modifications, enabling the creation of diverse derivatives with enhanced biological activities .
Table 3: Potential Pharmaceutical Applications of 2-Ethylthiazole-4-carboxylic acid
Application Area | Potential Role |
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Antimicrobial Agents | Active ingredient or structural component in antibacterial compounds |
Antifungal Medications | Precursor or structural element in antifungal drug development |
Drug Development | Versatile intermediate for diverse pharmaceutical compounds |
Medicinal Chemistry | Building block for bioactive molecules with therapeutic potential |
Agricultural Applications
Beyond pharmaceutical uses, 2-ethylthiazole-4-carboxylic acid may have applications in agrochemicals. The antimicrobial and antifungal properties associated with thiazole compounds suggest potential utility in developing agricultural protectants against plant pathogens. These applications could leverage the compound's biological activities to create more effective and potentially less harmful crop protection solutions .
Comparative Analysis with Related Compounds
To better understand the properties and potential applications of 2-ethylthiazole-4-carboxylic acid, it is valuable to compare it with structurally related compounds.
Comparison with 2-Methyl-1,3-thiazole-4-carboxylic acid
2-Methyl-1,3-thiazole-4-carboxylic acid (CAS: 35272-15-2) is a closely related compound that differs only in the alkyl substituent at position 2 (methyl instead of ethyl). It has a molecular formula of C₅H₅NO₂S and a molecular weight of 143.16 g/mol. This compound is commercially available with 97% purity and is used in similar applications to 2-ethylthiazole-4-carboxylic acid .
Comparison with 2-Isopropylthiazole-4-carboxylic acid
2-Isopropylthiazole-4-carboxylic acid (CAS: 234445-61-5) features an isopropyl group at position 2 instead of an ethyl group. This structural difference likely influences the compound's hydrophobicity, which could affect its solubility properties and interactions with biological targets. Like 2-ethylthiazole-4-carboxylic acid, it undergoes various chemical reactions including oxidation, reduction, and substitution reactions.
Table 4: Comparison of 2-Ethylthiazole-4-carboxylic acid with Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|---|
2-Ethylthiazole-4-carboxylic acid | 769124-05-2 | C₆H₇NO₂S | 157.19 | Ethyl group at position 2 |
2-Methyl-1,3-thiazole-4-carboxylic acid | 35272-15-2 | C₅H₅NO₂S | 143.16 | Methyl group at position 2 |
2-Isopropylthiazole-4-carboxylic acid | 234445-61-5 | C₇H₉NO₂S | 171.22 | Isopropyl group at position 2 |
2-Aminothiazoline-4-carboxylic acid | N/A | C₄H₆N₂O₂S | 146.16 | Amino group and reduced thiazoline ring |
Chemical Reactivity and Modifications
The structure of 2-ethylthiazole-4-carboxylic acid allows for various chemical modifications, making it a versatile compound in organic synthesis. The carboxylic acid group can participate in esterification, amidation, and reduction reactions, while the thiazole ring can undergo substitution reactions at various positions.
Based on information about similar compounds, potential reactions of 2-ethylthiazole-4-carboxylic acid might include:
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Oxidation reactions, particularly involving the sulfur atom in the thiazole ring
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Reduction of the carboxylic acid group to form alcohols
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Electrophilic and nucleophilic substitution reactions at the thiazole ring
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Esterification of the carboxylic acid group
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Formation of amides through reaction with amines
These diverse reaction pathways enhance the utility of 2-ethylthiazole-4-carboxylic acid as a starting material or intermediate in the synthesis of more complex molecules.
Current Research and Future Directions
While specific research on 2-ethylthiazole-4-carboxylic acid is limited in the provided search results, the broader field of thiazole chemistry continues to advance, with increasing interest in the biological activities and synthetic applications of these compounds.
Future research directions may include:
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Exploration of structure-activity relationships to optimize antimicrobial and antifungal properties
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Development of novel synthetic routes for more efficient production
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Investigation of additional biological activities beyond antimicrobial effects
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Design and synthesis of derivatives with enhanced pharmacological properties
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Applications in materials science and other non-biological fields
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